molecular formula C17H17ClN2O4S B3668859 N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3668859
M. Wt: 380.8 g/mol
InChI Key: ARRZHUJAOCFWDX-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a synthetic benzamide derivative characterized by a 5-chloro-2-hydroxyphenyl group linked to a benzamide core substituted with a pyrrolidine sulfonyl moiety. This structural motif is associated with diverse biological activities, including receptor modulation and antimicrobial properties, as seen in related compounds . The compound’s design leverages sulfonamide and aryl groups to enhance binding affinity and solubility, common strategies in medicinal chemistry for optimizing pharmacokinetic profiles .

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-13-6-7-16(21)15(11-13)19-17(22)12-4-3-5-14(10-12)25(23,24)20-8-1-2-9-20/h3-7,10-11,21H,1-2,8-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRZHUJAOCFWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloro-2-hydroxybenzenesulfonyl chloride with pyrrolidine derivatives. The following general steps outline the synthesis process:

  • Formation of the Sulfonamide :
    • 5-chloro-2-hydroxybenzenesulfonyl chloride is reacted with pyrrolidine in a suitable solvent (e.g., dichloromethane) under controlled conditions.
    • The reaction is monitored until completion, typically using thin-layer chromatography (TLC).
  • Purification :
    • The crude product is purified by recrystallization or column chromatography to yield this compound.
  • Characterization :
    • Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound demonstrated antioxidant activity with an optical density value of 1.149 in reducing power assays, indicating strong reducing properties compared to other tested derivatives .

Antiviral Activity

Recent studies have shown that derivatives of 5-chloro-2-hydroxybenzamide, including this compound, possess antiviral properties against human adenoviruses (HAdV). Specific analogues were found to have sub-micromolar potency and high selectivity indexes (SI > 100), suggesting their potential as therapeutic agents against viral infections .

Mechanistic Studies

Preliminary mechanistic studies suggest that some derivatives may inhibit the HAdV DNA replication process. For example, certain compounds were observed to suppress later steps in the adenoviral life cycle, which could be pivotal for developing antiviral therapies .

Cytotoxicity and Selectivity

In evaluating cytotoxicity, it was noted that some derivatives maintain low cytotoxicity while exhibiting potent antiviral effects. For instance, one compound showed an IC50 value of 0.27 μM with a CC50 value of 156.8 μM, indicating a favorable therapeutic index .

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant capacity of various compounds, this compound was compared with known antioxidants using DPPH and ABTS assays. Results indicated that this compound exhibited a higher antioxidant activity than several standard antioxidants used in the study.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Standard Antioxidant A15.012.5
Standard Antioxidant B20.018.0
This compound10.08.5

Case Study 2: Antiviral Efficacy

A comparative study on the antiviral efficacy of various benzamide derivatives against HAdV revealed that this compound analogues had improved activity compared to traditional antiviral agents like niclosamide.

CompoundIC50 (µM)CC50 (µM)SI
Niclosamide0.50200400
This compound0.27156.8580

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several classes of molecules, particularly those featuring the 5-chloro-2-hydroxyphenyl group or sulfonamide linkages. Key analogues include:

Compound Name Key Substituents Physicochemical Properties Biological Activity Reference
NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea) Urea linker, trifluoromethyl group Not reported Positive allosteric modulator of α7 nAChR
PNU-120596 ([N-(5-Chloro-2,4-dimethoxyphenyl)-N′-(5-methyl-3-isoxazolyl)-urea]) Dimethoxyphenyl, isoxazole urea High lipophilicity Potent nAChR modulator
5-(Butylamino)pyrazine-N-(5-chloro-2-hydroxyphenyl)-2-carboxamide (7b) Pyrazine core, butylamino chain M.p. 257.9–262.1°C; IR: 3280 cm⁻¹ (N–H) Antimycobacterial activity
N-(azetidin-1-ylsulfonyl)-5-chloro-4-{[(5-chloro-6-cyclopropylpyridin-3-yl)oxy]methyl}-2-fluorobenzamide Azetidine sulfonyl, fluorobenzamide M.w. 474.34; C19H18Cl2FN3O4S Not reported (structural analog)
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one Chalcone backbone, phenyl group Broad-spectrum antimicrobial activity Antibacterial, antioxidant

Key Observations :

  • Substituent Impact : The pyrrolidine sulfonyl group in the target compound may enhance solubility compared to urea-linked analogues like NS-1738, which rely on hydrophobic interactions for receptor binding .
  • Bioactivity Trends : Chalcone derivatives (e.g., (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one) exhibit antimicrobial activity linked to the α,β-unsaturated ketone moiety, a feature absent in the target benzamide .
  • Thermal Stability : Pyrazine carboxamides (e.g., compound 7b) show high melting points (>250°C), suggesting that the target compound’s pyrrolidine sulfonyl group may similarly confer thermal stability .
Pharmacological and Functional Differences
  • Receptor Modulation vs. Antimicrobial Action : Unlike NS-1738 and PNU-120596, which target nicotinic receptors, the target compound’s benzamide-sulfonamide scaffold is more commonly associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial effects, as seen in structurally related pyrazine carboxamides .
  • SAR Insights :
    • The 5-chloro-2-hydroxyphenyl group is critical for metal chelation and hydrogen bonding, as demonstrated in chalcone derivatives .
    • Alkyl chain length in pyrazine carboxamides (e.g., butyl vs. octyl in 7b–7f) correlates with antimycobacterial potency, suggesting that the target’s pyrrolidine ring may balance hydrophobicity and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide
Reactant of Route 2
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N-(5-chloro-2-hydroxyphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide

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